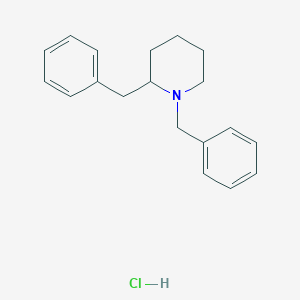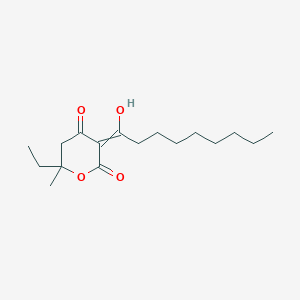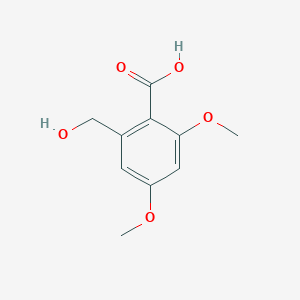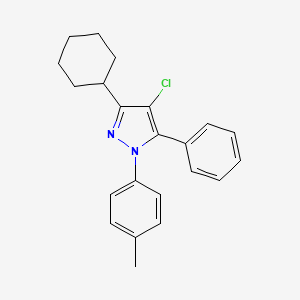
1,2-Dibenzylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibenzylpiperidine;hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are heterocyclic amines that consist of a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of two benzyl groups attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dibenzylpiperidine;hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibenzylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibenzylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dibenzylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1,2-Dibenzylpiperidine;hydrochloride can be compared with other similar compounds, such as:
2-Benzylpiperidine: A stimulant drug with a similar structure but different pharmacological properties.
4-Benzylpiperidine: Another piperidine derivative with distinct chemical and biological activities.
Benzylpiperazine: A compound with stimulant effects, structurally related to piperidines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various research and industrial applications.
Propiedades
Número CAS |
89803-62-3 |
|---|---|
Fórmula molecular |
C19H24ClN |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
1,2-dibenzylpiperidine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2;1H |
Clave InChI |
PUMDAPKHINHVJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)


![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)

![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)


![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)

![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)

